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Compound of Interest

Compound Name: Antitumor agent-120

Cat. No.: B2600699

For Researchers, Scientists, and Drug Development Professionals

Executive Summary: This document provides a comprehensive overview of the
pharmacokinetic profile of Antitumor agent-120, a novel investigational compound with
demonstrated antitumor activity. The information presented herein is intended to guide further
preclinical and clinical development. This guide details the absorption, distribution, metabolism,
and excretion (ADME) characteristics of Antitumor agent-120, based on a series of in vitro
and in vivo studies. Methodologies for key experiments are described, and quantitative data
are summarized for ease of reference. Additionally, a proposed signaling pathway for the
agent's mechanism of action and a typical experimental workflow are visualized.

Pharmacokinetic Profile

The pharmacokinetic properties of Antitumor agent-120 have been characterized in both
preclinical species and early-phase human trials. The compound exhibits dose-proportional
increases in exposure, with a moderate half-life that supports a once-daily dosing regimen.

Absorption

Following oral administration, Antitumor agent-120 is readily absorbed, with peak plasma
concentrations observed within 2-4 hours. The absolute bioavailability is estimated to be
approximately 60% in humans, suggesting good absorption and first-pass metabolism.
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Table 1: Single Ascending Dose (SAD) Pharmacokinetic Parameters in Healthy Human

Volunteers
AUC (0-inf)
Dose Group Cmax (ng/mL) Tmax (hr) T% (hr)
(ng-hr/mL)
100 mg 550 + 120 25+05 4800 + 950 18.5+3.2
200 mg 1150 + 250 2.8+£0.6 10200 £ 2100 19.1+£3.5
400 mg 2400 = 500 3.0+£0.8 21500 + 4300 18.8x+3.1

Data are presented as mean * standard deviation.

Distribution

Antitumor agent-120 exhibits a moderate volume of distribution, indicating that it distributes
into tissues but does not extensively accumulate in deep tissue compartments. Plasma protein
binding is approximately 95%, primarily to albumin.

Table 2: Multiple Ascending Dose (MAD) Pharmacokinetic Parameters in Cancer Patients (Day
14)

Dose Group Cmax,ss Cmin,ss AUC (0-24) Accumulation
(once daily) (ng/mL) (ng/mL) (ng-hr/mL) Ratio

150 mg 1400 + 300 150 + 40 13500 + 2800 1.8+0.3

300 mg 2900 = 650 320+ 70 28000 + 5900 19+04

Data are presented as mean * standard deviation. ss = steady state.

Metabolism

The primary route of metabolism for Antitumor agent-120 is hepatic, mainly through the
cytochrome P450 (CYP) 3A4 enzyme system. Two major inactive metabolites, M1
(hydroxylated) and M2 (N-dealkylated), have been identified in plasma and urine.
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EXxcretion

Excretion of Antitumor agent-120 and its metabolites occurs through both renal and fecal

routes. Approximately 30% of the administered dose is recovered in the urine (5% as

unchanged drug) and about 60% in the feces over 7 days.

Experimental Protocols
In Vivo Pharmacokinetic Study in Rodents

Species: Male Sprague-Dawley rats (n=6 per group).

Administration: A single dose of Antitumor agent-120 (10 mg/kg) was administered via oral
gavage or intravenous bolus.

Sample Collection: Blood samples (approx. 0.2 mL) were collected from the tail vein at pre-
dose, 0.25, 0.5, 1, 2, 4, 8, 12, 24, and 48 hours post-dose.

Bioanalysis: Plasma concentrations of Antitumor agent-120 were determined using a
validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.

Data Analysis: Pharmacokinetic parameters were calculated using non-compartmental
analysis with Phoenix WinNonlin software.

Human Phase | Clinical Trial

Study Design: A randomized, double-blind, placebo-controlled, single and multiple ascending
dose study.

Participants: Healthy volunteers (for SAD) and patients with advanced solid tumors (for
MAD).

Dosing: SAD cohorts received single oral doses of 100, 200, and 400 mg. MAD cohorts
received once-daily oral doses of 150 and 300 mg for 14 days.

Pharmacokinetic Sampling: Serial blood samples were collected at frequent intervals over 48
hours post-dose for SAD and on Day 1 and Day 14 for MAD.

Bioanalysis: Plasma concentrations were quantified using a validated LC-MS/MS assay.
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o Safety Monitoring: Included vital signs, ECGs, clinical laboratory tests, and adverse event
monitoring.

Visualizations
Proposed Signaling Pathway

The antitumor activity of Antitumor agent-120 is hypothesized to involve the inhibition of the
PI3K/AKT/mTOR signaling pathway, which is frequently hyperactivated in human cancers.[1]
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Caption: Proposed mechanism of action of Antitumor agent-120 via inhibition of the AKT
signaling pathway.

Experimental Workflow

The following diagram illustrates the typical workflow for an in vivo pharmacokinetic study.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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